8-(Difluoromethoxy)quinoline
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Overview
Description
8-(Difluoromethoxy)quinoline is a fluorinated quinoline derivative with the molecular formula C10H7F2NOThe presence of the difluoromethoxy group at the 8-position of the quinoline ring enhances its biological activity and chemical stability .
Preparation Methods
The synthesis of 8-(Difluoromethoxy)quinoline involves several methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic substitution of fluorine atoms. The reaction conditions typically involve the use of molecular iodine as a catalyst in ethanol or under solvent-free conditions using ionic liquids . Industrial production methods may involve large-scale cyclization reactions and the use of recyclable catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
8-(Difluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
8-(Difluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the production of liquid crystals and as a component in various dyes.
Mechanism of Action
The mechanism of action of 8-(Difluoromethoxy)quinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other quinolone antibiotics, which inhibit bacterial DNA replication and transcription .
Comparison with Similar Compounds
8-(Difluoromethoxy)quinoline can be compared with other fluorinated quinolines and quinolones:
5-Fluoroquinoline: Similar in structure but with a fluorine atom at the 5-position.
6-Fluoroquinoline: Fluorine atom at the 6-position, used in various medicinal applications.
8-Fluoroquinoline: Fluorine atom at the 8-position, similar to this compound but without the methoxy group.
The presence of the difluoromethoxy group in this compound provides unique properties, such as enhanced biological activity and chemical stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
8-(difluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYHQYHDEGKCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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